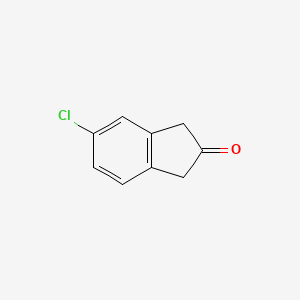

5-Chloro-1H-inden-2(3H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

5-chloro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMPPHUZDOMQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618666 | |

| Record name | 5-Chloro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74444-81-8 | |

| Record name | 5-Chloro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-dihydro-1H-inden-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Studies of 5 Chloro 1h Inden 2 3h One

Annulation Reactions for the Construction of Fused and Spirocyclic Frameworks

Annulation reactions utilizing 5-Chloro-1H-inden-2(3H)-one or its parent indanone structure are a powerful strategy for synthesizing complex polycyclic systems. These transformations allow for the construction of both fused and spirocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

One notable application is the synthesis of spirocyclic compounds. For instance, indanone derivatives can undergo reactions to form spiro[indene-2,4'-pyridines] and spiro-dihydrobenzofurans. researchgate.netbeilstein-journals.org A common method involves the manganese(III) acetate-mediated oxidative free-radical addition of 1,3-dicarbonyl compounds, such as dimedone, to chalcone-like compounds derived from indanones. researchgate.netrsc.org Another approach involves [3+2] cycloaddition reactions of azomethine ylides, generated from isatin, with dipolarophiles to create spirocyclic oxindole (B195798) frameworks. chembk.com Similarly, three-component reactions of α,β-unsaturated N-arylaldimines, dimethyl acetylenedicarboxylate, and a derivative of indanedione can yield polysubstituted spiro[indene-2,4'-pyridines]. beilstein-journals.org

A [4+1] annulation strategy has been employed to construct spiropyrazoline indanones. This reaction occurs between indanone-3-pyridinium ylides and α-halo hydrazones, proceeding through a key azoalkene intermediate to which the ylide adds, followed by intramolecular cyclization. rsc.org

| Reaction Type | Indanone Derivative Reactant | Reagents | Resulting Framework | Reference |

|---|---|---|---|---|

| Three-Component Reaction | 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)malononitrile | α,β-unsaturated N-arylaldimines, dimethyl acetylenedicarboxylate | Spiro[indene-2,4'-pyridine] | beilstein-journals.org |

| [3+2] Cycloaddition | Isatin-derived azomethine ylides | Various dipolarophiles | Spiro[indoline-3,2'-pyrrolidine] | chembk.com |

| Oxidative Free Radical Addition | (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one | Dimedone, Mn(OAc)₃ | Spiro[benzofuran-2,2'-indene] | researchgate.netrsc.org |

| [4+1] Annulation | Indanone-3-pyridinium ylides | α-halo hydrazones, base | Spiropyrazoline indanone | rsc.org |

Functionalization Reactions at Various Positions of the Indanone Core

The this compound molecule possesses several sites amenable to chemical modification, including the chlorinated aryl ring, the carbonyl group, and the adjacent α-methylene positions. This allows for a wide range of functionalization reactions to generate diverse derivatives.

Electrophilic and Nucleophilic Substitutions on the Aryl Ring

The benzene (B151609) ring of the indanone core is activated by a chloro substituent and deactivated by the carbonyl group. The chlorine atom is an ortho-, para-directing deactivator, while the rest of the fused ring system's influence determines the ultimate positions of substitution. Further electrophilic substitution, such as nitration or halogenation, on the 5-chloro-indanone ring would be directed by the combined electronic effects of these groups. For example, nitrating 3-chloroacetanilide, a related structure, can lead to the formation of 3-chloro-4-nitroacetanilide or 3-chloro-2-nitroacetanilide, highlighting the competitive nature of substitution. guidechem.com

Nucleophilic aromatic substitution (SNAr) is also a key reaction type, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com For a nucleophile to replace the chlorine atom on this compound, harsh conditions would likely be required unless additional activating groups are present on the ring. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide. libretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.comambeed.com

Modifications at the Ketone and Methylene (B1212753) Positions

The ketone and adjacent methylene groups are primary sites for functionalization. The methylene protons are acidic due to their position between the aryl ring and the carbonyl group, making them susceptible to deprotonation and subsequent reactions.

Common transformations include condensation reactions. For example, indanones react with various aldehydes in the presence of a base (e.g., Claisen-Schmidt condensation) to form 2-benzylidene derivatives. rsc.org Knoevenagel condensation with reagents like malononitrile (B47326) can also occur at the active methylene position. chinesechemsoc.org

The methylene position can also be directly functionalized through other means. A patent describes the asymmetric hydroxylation of a 5-chloro-2-methoxycarbonyl-1-indanone derivative using a vanadium complex as a catalyst, introducing a hydroxyl group at the C2 position. google.com Furthermore, a visible-light-induced annulative acylative difunctionalization of 1,6-enynes has been shown to produce functionalized 1-indanones, including a 5-chloro substituted derivative, demonstrating modification at the methylene position.

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Methylene (C2) | Claisen-Schmidt Condensation | Aromatic aldehydes, base | 2-Benzylidene-1-indanone (B110557) | rsc.org |

| Methylene (C2) | Knoevenagel Condensation | Malononitrile, piperidine | Indeno[1,2-b]pyridines | chinesechemsoc.org |

| Methylene (C2) | Asymmetric Hydroxylation | VO(acac)₂, chiral ligand, oxidant | 2-Hydroxy-1-indanone | google.com |

| Ketone (C2) | Reduction | Not specified in results | Indanol |

Catalyst-Controlled Regioselective Transformations

The ability to control regioselectivity is a critical challenge in the synthesis of substituted indanones. The choice of catalyst can dictate the outcome of a reaction, leading to one specific regioisomer over others from the same starting materials. This is particularly evident in reactions that form the indanone ring itself.

A prime example is the regiodivergent carboacylation of alkenes with ketones. chinesechemsoc.orgchinesechemsoc.org By carefully selecting the transition-metal catalyst, either 2-substituted or 3-substituted indanones can be selectively produced. For instance, a nickel/PMe₃ system favors the formation of 3-substituted indanones, while a rhodium-based catalyst system leads to the corresponding 2-substituted isomer from the same substrate. chinesechemsoc.orgchinesechemsoc.org This control is attributed to the different insertion pathways (1,2- vs. 2,1-migratory insertion) favored by each metal catalyst system. chinesechemsoc.org

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions that form and functionalize this compound is essential for optimizing reaction conditions and designing new synthetic routes.

Elucidation of Reaction Mechanisms in Indanone Formation

Several mechanistic pathways for the formation of the indanone core have been investigated. A facile and efficient method for synthesizing 3-hydroxy-1-indanones, including the 5-chloro derivative, involves a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes. acs.org A plausible mechanism for this cascade reaction involves the initial activation of the alkyne by the Cu(I) catalyst, followed by hydration to form a ketone intermediate. This intermediate then undergoes an intramolecular Aldol (B89426) reaction to cyclize and form the final 3-hydroxy-1-indanone (B1295786) product. acs.org

Gold-catalyzed reactions are also prominent in the synthesis of indene (B144670) and indanone frameworks. nih.govbeilstein-journals.orgresearchgate.net One such mechanism involves the gold-catalyzed Wolff rearrangement of a diazoketone to generate a ketene (B1206846) intermediate. This ketene then undergoes intermolecular nucleophilic addition followed by a C-5-endo-dig carbocyclization to yield the indene product. researchgate.netscichina.com Another pathway for indene synthesis from ynamides involves the gold-catalyzed activation of the ynamide to a keteniminium ion, a nih.govresearchgate.net-hydride shift, subsequent cyclization, and finally protodeauration. nih.govresearchgate.net These studies highlight the pivotal role of transition metal catalysts in activating substrates and guiding them through specific cyclization pathways to form the indanone ring system.

Role of Hydrogen Autotransfer and Radical Processes

The formation and transformation of indanone scaffolds, including this compound, can be achieved through various synthetic strategies, with mechanisms often involving hydrogen autotransfer or radical processes. These pathways offer efficient routes to these valuable chemical structures.

Hydrogen Autotransfer

Hydrogen autotransfer, also known as the borrowing hydrogen principle, is a powerful synthetic strategy that avoids the direct use of molecular hydrogen. csic.eswikipedia.org This process typically involves the temporary transfer of hydrogen from a substrate to a catalyst, which then returns the hydrogen to an intermediate to form the final product. wikipedia.org In the context of indanone synthesis, this mechanism is frequently observed in transition-metal-catalyzed reactions.

A common pathway involves the cyclization of starting materials, such as o-bromoaryl aldehydes and alkynes, to form an indenol intermediate. researchgate.netdicp.ac.cn This indenol then undergoes a hydrogen autotransfer to yield the more stable indanone product. researchgate.netdicp.ac.cn This process is characterized by high atom economy and is considered an environmentally benign method. csic.es The general mechanism can be summarized in three main steps: (i) dehydrogenation of an alcohol (or related substrate) to form a transient carbonyl compound, (ii) an intermediate reaction such as condensation, and (iii) hydrogenation of the new intermediate by the catalyst, which releases the stored hydrogen. csic.es

Studies on nickel-catalyzed domino reductive cyclization reactions have demonstrated this principle effectively. For instance, the reaction between o-bromoaryl aldehydes and alkynes in the presence of a nickel catalyst and a reducing agent like zinc proceeds through an indenol intermediate, which subsequently isomerizes to the corresponding indanone via hydrogen autotransfer. researchgate.netdicp.ac.cn

Radical Processes

Radical-based transformations provide an alternative route for the synthesis of complex indanone derivatives. A notable example is the copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. This reaction proceeds through a radical cascade process to generate functionalized 1-indanones. frontiersin.org Research in this area has included substrates that lead to the formation of chloro-substituted indanone derivatives. frontiersin.org

In one study, a 1,6-enyne bearing a chloro-substituent on the aromatic ring was reacted with a trifluoromethyl source and a cyanide source in the presence of a copper catalyst. The reaction yielded a complex indanone product, (E)-2-[5-Chloro-2-methyl-3-oxo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-inden-1-ylidene]-2-phenylacetonitrile. frontiersin.org This transformation highlights the utility of radical processes in constructing highly substituted indanone cores. frontiersin.org

The table below summarizes the yield and analytical data for this specific chloro-substituted indanone derivative synthesized via a radical process.

| Product Name | Yield | Melting Point (°C) | Key 1H NMR Signals (CDCl3, δ, ppm) |

|---|---|---|---|

| (E)-2-[5-Chloro-2-methyl-3-oxo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-inden-1-ylidene]-2-phenylacetonitrile | 48% | 144.7–146.9 | 8.89 (d, J = 8.8 Hz, 1H), 7.89 (d, J = 2.0 Hz, 1H), 1.19 (s, 3H) |

Studies on C-C Bond Activation and Catalytic Cycles

The strategic cleavage and formation of carbon-carbon (C-C) bonds are central to the synthesis of complex cyclic systems like indanones. Transition-metal catalysis plays a pivotal role, enabling C-C bond activation and orchestrating intricate catalytic cycles to build the indanone framework.

C-C Bond Activation

A significant strategy for constructing indanone-related structures involves the C-C bond cleavage of strained ring systems, such as cyclobutanones. Palladium catalysts have been shown to effectively mediate the ring-opening of O-bromophenyl cyclobutanone (B123998) derivatives. researchgate.net This process is initiated by the intramolecular insertion of a palladium(0) species into the C-Br bond, which triggers a C-C bond cleavage of the cyclobutanone ring. This ring-opening/ring-expansion sequence generates a palladium-containing intermediate that leads to the formation of methyleneindanones. researchgate.net This method represents a distinct approach compared to reactions initiated by other functional groups. researchgate.net

Catalytic Cycles

The synthesis of indanones and related heterocycles often proceeds through well-defined catalytic cycles involving transition metals like palladium, rhodium, and ruthenium. acs.orgnih.goviyte.edu.tr For instance, in palladium-catalyzed C-H activation/C-C bond-forming reactions, a Pd(II)/Pd(IV) catalytic cycle is often proposed. nih.gov

A general catalytic cycle for the formation of indanones can be illustrated by the rhodium-catalyzed carbonylative arylation of alkynes. iyte.edu.tr In such a cycle, the active catalyst coordinates with the substrates (e.g., an arylboron compound and an alkyne). This is followed by a series of steps including oxidative addition, migratory insertion of the alkyne and carbon monoxide, and finally, reductive elimination to release the indanone product and regenerate the active catalyst. iyte.edu.tr

Similarly, palladium-catalyzed reactions for synthesizing benzofulvenes, which are structurally related to indenones, are proposed to proceed via a cycle involving a palladacycle intermediate. acs.org The cycle typically includes:

Coordination of the catalyst to the substrate.

C-H bond activation to form a five-membered palladacycle.

Alkyne coordination and migratory insertion.

A second C-H bond cleavage (or C-C bond activation) to form a six-membered palladacycle.

Reductive elimination to form the product and regenerate the catalytically active species. acs.org

The table below provides an example of a reaction involving C-C bond cleavage to form a precursor to benzospirones, highlighting the starting material and the resulting structural motif.

| Starting Material | Catalyst System | Key Intermediate Formed | Final Product Type |

|---|---|---|---|

| 3-(2-Bromophenyl)cyclobutan-1-one | Pd2(dba)3 | Methyleneindanone | Benzospirone |

These studies underscore the importance of understanding catalytic cycles and C-C activation mechanisms for the rational design of synthetic routes to this compound and its derivatives.

Spectroscopic and Computational Characterization of 5 Chloro 1h Inden 2 3h One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the structural features of newly synthesized or isolated compounds. uobasrah.edu.iq Each technique offers a unique perspective on the molecular architecture of 5-Chloro-1H-inden-2(3H)-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. Through analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The three protons on the chlorinated benzene (B151609) ring would likely appear as a complex multiplet or as distinct doublets and singlets between 7.0 and 7.8 ppm. The two methylene (B1212753) protons (at C1 and C3) adjacent to the carbonyl group are chemically equivalent and are expected to produce a single, sharp singlet further upfield, likely in the range of 3.5-3.8 ppm, due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms. For this molecule, nine distinct signals are anticipated. The most downfield signal would correspond to the carbonyl carbon (C2), typically appearing in the 190-210 ppm region. libretexts.org The six carbons of the aromatic ring would generate signals between 120-150 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The aliphatic methylene carbons (C1 and C3) are expected to resonate in the 35-50 ppm range. utah.edu

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic C-H | 7.0 - 7.8 | Multiplet (m) |

| Methylene C-H (C1, C3) | 3.5 - 3.8 | Singlet (s) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 190 - 210 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 120 - 135 |

| Aromatic Quaternary C | 140 - 155 |

| Methylene C (C1, C3) | 35 - 50 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) group. udel.edu

Key expected absorption bands include:

C=O Stretch: A strong absorption between 1715-1725 cm⁻¹ is characteristic of a five-membered ring ketone (cyclopentanone). libretexts.org

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring. uniroma1.it

C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). uniroma1.it

C-H Stretch (Aliphatic): Absorptions from the methylene groups would appear just below 3000 cm⁻¹.

C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, would suggest the presence of the carbon-chlorine bond.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1715 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Methylene | C-H Stretch | 2850 - 2960 | Medium |

| Chloroalkane | C-Cl Stretch | 700 - 800 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and valuable information about its structure through fragmentation analysis. chemguide.co.ukwikipedia.org

For this compound (molecular formula C₉H₇ClO), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 166. A key diagnostic feature will be the presence of an isotopic ion peak at M+2 (m/z 168) with an intensity approximately one-third that of the M⁺ peak. This 3:1 intensity ratio is characteristic of molecules containing a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for ketones and aromatic compounds may be observed. libretexts.org Energetically unstable molecular ions can break apart into smaller, more stable fragments. gbiosciences.comcreative-proteomics.com Likely fragmentation includes the loss of a carbon monoxide molecule (CO, 28 Da) to yield a fragment at m/z 138, or the loss of a chlorine atom (Cl, 35 Da) resulting in a fragment at m/z 131.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. slideshare.net The chromophores in this compound are the chlorinated benzene ring and the carbonyl group.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* Transitions: These higher-energy transitions are associated with the conjugated π-electron system of the aromatic ring. They typically result in strong absorption bands at shorter wavelengths, likely in the 250-280 nm range. hnue.edu.vn

n → π* Transitions: This lower-energy transition involves the excitation of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital of the carbonyl group. These transitions are quantum-mechanically "forbidden" and thus result in a weak absorption band at a longer wavelength, expected to be above 300 nm. researchgate.netlibretexts.org

Crystallographic Studies for Solid-State Structural Analysis

A crystallographic study of this compound would provide unambiguous data on bond lengths, bond angles, and torsion angles. mdpi.com It would confirm the planarity of the indene (B144670) ring system and reveal how the molecules pack in the crystal lattice. This packing information is crucial for understanding intermolecular interactions, such as π-stacking of the aromatic rings or potential halogen bonding involving the chlorine atom, which influence the physical properties of the material.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful predictive and interpretative tool that complements experimental findings. mit.edu Using methods like Density Functional Theory (DFT), the properties of this compound can be modeled to gain deeper insight into its structure and reactivity. nih.gov Computational investigations have been successfully applied to other indanone derivatives to study their biological activity and reaction mechanisms. nih.govmdpi.com

Key applications of molecular modeling for this compound would include:

Geometry Optimization: Calculation of the lowest-energy three-dimensional structure, providing theoretical values for bond lengths and angles that can be compared with crystallographic data.

Spectroscopic Prediction: Simulation of NMR, IR, and UV-Vis spectra. These theoretical spectra can aid in the assignment of experimental signals and confirm the proposed structure.

Electronic Property Analysis: Calculation of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic transitions, reactivity, and potential as an electron donor or acceptor.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. scribd.com By solving the Schrödinger equation in a simplified manner, DFT can accurately predict a molecule's geometry, energy, and vibrational modes. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional conformation (optimized geometry).

This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, the calculations provide theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra. scribd.com A detailed interpretation of these vibrational modes is made possible by calculating the Potential Energy Distribution (PED), which assigns each frequency to specific molecular motions like stretching, bending, or torsion. Comparing these theoretical spectra with experimental data, if available, allows for a comprehensive assignment of the compound's spectral features.

Table 1: Illustrative DFT-Calculated Structural and Vibrational Data for a Molecule like this compound. (Note: This data is representative and not from an actual calculation on the specified compound.)

| Parameter | Calculated Value | Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED) |

| C=O Bond Length | ~1.21 Å | Carbonyl Stretch | ~1750 | ν(C=O) |

| C-Cl Bond Length | ~1.75 Å | C-Cl Stretch | ~750 | ν(C-Cl) |

| Aromatic C-H Angle | ~120° | Aromatic C-H Stretch | ~3100 | ν(C-H) |

| Aliphatic C-H Angle | ~109.5° | Aliphatic C-H Stretch | ~2950 | ν(C-H) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, making it indicative of the molecule's nucleophilicity or basicity. Conversely, the LUMO is the innermost empty orbital and acts as the electron acceptor, indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for describing the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. scribd.com For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule and calculate the energy gap, providing insights into its potential reaction pathways.

Table 2: Representative Frontier Molecular Orbital Properties. (Note: This data is representative and not from an actual calculation on the specified compound.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different charge regions. Typically, red areas represent electron-rich regions with negative potential, making them susceptible to electrophilic attack. Blue areas indicate electron-deficient regions with positive potential, which are sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms. This visual representation provides a clear and intuitive guide to the molecule's reactivity and intermolecular interaction preferences.

Prediction of Intermolecular Interactions in Crystalline States

Understanding the non-covalent interactions that govern how molecules arrange themselves in a crystal is crucial for predicting the solid-state properties of a material. While crystallographic data for this compound is not available in the searched literature, computational methods can be used to predict these interactions. For the closely related isomer, 5-Chloro-1-indanone (B154136), studies have revealed a stable crystal structure governed by a network of weak intermolecular forces.

These forces include:

C-H···O Hydrogen Bonds: Interactions between hydrogen atoms and electronegative oxygen atoms.

π-π Stacking: Attractive interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Where a C-H bond points towards the electron-rich π system of an aromatic ring.

Halogen Bonding (e.g., C-O···Cl): Non-covalent interactions involving the chlorine atom.

Similar computational analyses for this compound would involve analyzing its molecular surface to identify potential hydrogen bond donors and acceptors and predicting the most stable packing arrangements. Such studies are vital for rationalizing crystal structures and understanding the physical properties of the solid material.

Medicinal Chemistry and Biological Activity of 5 Chloro 1h Inden 2 3h One Derivatives

Comprehensive Overview of Indanone Derivatives in Drug Discovery

The indanone scaffold, a bicyclic molecule composed of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a significant structural motif in medicinal chemistry. Its rigid framework serves as a versatile template for the development of therapeutic agents across various disease areas. The inherent structure of indanone allows for modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities.

Indanone derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. researchgate.net This broad spectrum of activity is attributed to the ability of the indanone core to interact with diverse biological targets. For instance, the aryl acetic acid derivative, Ibufenac, was a lead compound whose structural modifications, including ring formation to create an indan (B1671822) moiety, contributed to the development of potent anti-inflammatory agents. iajpr.com The indan ring system is considered an isostere of indoline (B122111) and indole (B1671886), further expanding its potential in mimicking and interacting with biological systems. iajpr.com

The versatility of the indanone structure is further highlighted by its use as a synthetic intermediate in the creation of more complex molecules. researchgate.net Researchers have successfully synthesized various derivatives by introducing different functional groups and heterocyclic rings to the indanone backbone, leading to compounds with enhanced or novel biological profiles. researchgate.netresearchgate.net The fusion of indanone with other pharmacologically important nuclei, such as pyrazole (B372694), has been explored to create hybrid molecules with synergistic or improved therapeutic potential. researchgate.net This strategic combination of different pharmacophores within a single molecule is a common approach in modern drug design to address complex diseases.

Evaluation of Biological Activity Profiles

Derivatives of the indanone chemical scaffold have been the subject of significant research for their anti-inflammatory potential. The core structure is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs). iajpr.com Modifications of this structure have led to the development of compounds with significant anti-inflammatory effects.

One area of investigation has been the synthesis of (5,6-dialkoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid esters. iajpr.com Research has shown that esters of (5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid exhibited greater anti-inflammatory activity compared to their (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid counterparts, a difference potentially attributable to higher lipophilicity. iajpr.com One particular compound from this series demonstrated a 47.69% inhibition in a carrageenan-induced rat paw edema model, a standard test for acute inflammation. iajpr.com

Indole derivatives, which share structural similarities with indanone, have also been explored for their anti-inflammatory properties. Certain indole-imidazolidine derivatives have shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov Furthermore, a series of indole-2-one derivatives were designed based on the structure of tenidap, an anti-inflammatory agent. dovepress.com Several of these new compounds exhibited significant inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 release in macrophage cell cultures. dovepress.com One of the most potent compounds, 7i, also demonstrated protection against LPS-induced septic death in mice, highlighting the therapeutic potential of this class of compounds in treating acute inflammatory conditions. dovepress.com

The fusion of the indanone nucleus with other heterocyclic systems, such as isoxazole (B147169), has also been investigated. Docking studies suggest that the isoxazole nucleus is crucial for the anti-inflammatory activity of these hybrid molecules. researchgate.net Several of these indanone-isoxazole derivatives showed good anti-inflammatory activity when compared to the standard drug indomethacin. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Indanone and Related Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings |

| (5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid ester | Carrageenan-induced rat paw edema | Showed 47.69% inhibition of inflammation. iajpr.com |

| Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduced leukocyte migration and release of TNF-α and IL-1β. nih.gov |

| Indole-2-one derivative (7i) | LPS-stimulated macrophages | Inhibited release of TNF-α and IL-6. dovepress.com |

| Indole-2-one derivative (7i) | LPS-induced septic mouse model | Provided significant protection from septic death. dovepress.com |

| Indanone-isoxazole hybrids | Carrageenan-induced hind paw method | Exhibited good anti-inflammatory activity comparable to indomethacin. researchgate.net |

The indanone scaffold and its derivatives have been a focal point in the development of novel anticancer agents, demonstrating cytotoxic activity against a range of human tumor cell lines. researchgate.net The versatility of the indanone structure allows for the synthesis of hybrid molecules with enhanced anticancer potential.

One study detailed the synthesis of aryl pyrazole-indanone hybrids, which were evaluated for their anticancer properties. researchgate.net Among the synthesized compounds, derivatives 6d , 6e , and 6f displayed moderate anticancer potential against the MCF-7 breast cancer cell line, with IC50 values ranging from 42.6 to 53.9 µM. researchgate.net

Another area of research has focused on aurone (B1235358) derivatives, which are structurally related to indanones. A series of 2-[3- or 4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives were synthesized and evaluated for their anticancer activities by the National Cancer Institute (NCI). tandfonline.com These compounds exhibited varying degrees of anticancer activity across 60 human tumor cell lines. tandfonline.com

Furthermore, the fusion of a pyrazole ring with a coumarin (B35378) system, which can be linked to an indenone ring, has been explored. This work led to the creation of complex molecules with potential anticancer applications. ijpcbs.com Similarly, pyrimidine (B1678525) derivatives have been extensively studied for their anticancer activities, with some compounds showing significant inhibition of tumor growth in xenograft mouse models. ijrpr.com

The cytotoxic effects of novel naphthoquinone derivatives and related imines have also been investigated. brieflands.com Three novel Schiff bases of 3-chloro-2,4-dihydroxybenzaldehyde (B8528499) (13 , 14 , and 15 ) showed high cytotoxicity in MCF-7 cells. The anticancer effects of these compounds might be attributed to their ability to inhibit Hsp90, as they contain a resorcinol (B1680541) ring, which is an essential pharmacophore for Hsp90 inhibition. brieflands.com

A series of new 1,3,4-oxadiazole (B1194373) derivatives were synthesized and showed promising anticancer activity. nih.gov Compounds 4f , 4i , 4k , and 4l exhibited excellent cytotoxic profiles on the A549 human lung cancer cell line, with compound 4h being particularly potent (IC50: <0.14 µM). nih.gov These compounds were found to induce apoptosis and affect the cell cycle, with some also showing significant inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer metastasis. nih.gov

Table 2: Anticancer Activity of Selected Indanone and Related Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Findings |

| Aryl pyrazole-indanone hybrids (6d, 6e, 6f) | MCF-7 (Breast) | Moderate anticancer activity (IC50: 42.6-53.9 µM). researchgate.net |

| 2-[3- or 4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives | NCI 60-cell line panel | Varied anticancer activity. tandfonline.com |

| Schiff bases of 3-chloro-2,4-dihydroxybenzaldehyde (13, 14, 15) | MCF-7 (Breast) | High cytotoxicity. brieflands.com |

| 1,3,4-Oxadiazole derivatives (4f, 4h, 4i, 4k, 4l) | A549 (Lung) | Excellent cytotoxic profiles (IC50 for 4h: <0.14 µM). nih.gov |

The chemical scaffold of 5-Chloro-1H-inden-2(3H)-one and its derivatives has been a source of compounds with notable antimicrobial properties. Research has explored their efficacy against a range of pathogenic bacteria and fungi.

Studies on aryl pyrazole-indanone hybrids have revealed their potential as antimicrobial agents. researchgate.net Specifically, compounds 6a, 6b, 6c, 6d, and 6g demonstrated potent activity against Staphylococcus aureus, a significant Gram-positive bacterium. Additionally, compounds 6c and 6b showed moderate activity against Escherichia coli, a common Gram-negative bacterium. researchgate.net

In a different study, a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives were synthesized and screened for their antibacterial and antifungal activities. nih.gov The inclusion of a chloro group at the 5-position was thought to potentially enhance these activities. nih.gov Compounds P4A and P4B from this series exhibited good antibacterial and antifungal activity. nih.gov Notably, P4A, P4B, and P6A were effective against Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, compound P2B displayed good antifungal activity against Candida albicans. nih.gov

The synthesis of 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-Aryl-1-phenyl-4,5-dihydro-1-H-pyrazoles has also been undertaken to evaluate their antimicrobial effects. bibliotekanauki.pl These compounds were tested against Gram-positive bacteria such as B. megaterium and S. aureus, Gram-negative bacteria including E. coli and S. typhimurium, and the fungus Aspergillus niger. bibliotekanauki.pl

Furthermore, research into new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties has yielded compounds with significant antimicrobial activity. turkjps.org Many of these compounds showed strong antibacterial effects against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis. turkjps.org They also demonstrated good antifungal activity, particularly against C. krusei. turkjps.org

Table 3: Antimicrobial Activity of Selected this compound and Related Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Key Findings |

| Aryl pyrazole-indanone hybrids (6a, 6b, 6c, 6d, 6g) | Staphylococcus aureus | Potent antibacterial activity. researchgate.net |

| Aryl pyrazole-indanone hybrids (6b, 6c) | Escherichia coli | Moderate antibacterial activity. researchgate.net |

| 5-chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B) | Bacteria and Fungi | Good antibacterial and antifungal activity. nih.gov |

| 5-chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Good antifungal activity. nih.gov |

| New indole derivatives (with 1,2,4-triazole/1,3,4-thiadiazole) | S. aureus, MRSA, E. coli, B. subtilis, C. krusei | Significant antibacterial and good antifungal activity. turkjps.org |

Derivatives of the indanone scaffold have been investigated for their potential in treating neurodegenerative diseases, with a focus on their neuroprotective and central nervous system activities.

One area of research has been the development of Nurr1 agonists. nih.gov Nurr1 is a nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons. A 5-chloroindole-6-carboxamide scaffold, which shares structural similarities with the indanone core, was used to develop potent Nurr1 agonists. The introduction of an indane substituent (29 ) enhanced the potency of these compounds. nih.gov

The synthesis of arylalkenylpropargylamine derivatives has also been explored for their neuroprotective action in the context of neurodegenerative diseases. google.com These efforts have included the synthesis of various chloro-substituted indole derivatives as intermediates. google.com

Furthermore, N-acetylserotonin (NAS) and its derivatives have been identified as potential therapeutic agents for various neurological conditions. nih.gov Evidence suggests that NAS and its derivative, N-(2-(5-hydroxy-1H-indol-3-yl) ethyl)-2-oxopiperidine-3-carboxamide (HIOC), possess neuroprotective properties. Their mechanisms of action include inhibiting oxidative stress, anti-apoptosis, regulating autophagy, and anti-inflammatory effects. nih.gov

A significant focus within the neuroprotective potential of indanone derivatives has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing cognitive dysfunction in conditions like Alzheimer's disease.

A series of novel 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-diones were designed and evaluated as multifunctional agents for Alzheimer's disease. researchgate.net Compounds 34 and 38 from this series emerged as highly active, exhibiting excellent inhibition against AChE with IC50 values of 0.048 µM and 0.036 µM, respectively. researchgate.net These compounds also demonstrated other beneficial properties, including inhibition of β-amyloid aggregation and significant antioxidant potential. researchgate.net

In another study, novel triazole-quinoline derivatives based on an inden-1-one scaffold were synthesized and evaluated as selective dual binding site acetylcholinesterase inhibitors. mdpi.com The chloro-substituted derivative, (E)-5-Chloro-6-methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-one (3c ), was among the synthesized compounds. mdpi.com

Furthermore, 2-aminoindan (B1194107) β-lactam derivatives have been identified as potent inhibitors of both carbonic anhydrase and acetylcholinesterase. mdpi.com The AChE inhibitory activity of these β-lactam derivatives was found to be very effective, with Ki values in the nanomolar range (0.25 ± 0.019–1.13 ± 0.472 nM), which was more potent than the reference drug Tacrine (Ki = 3.90 ± 0.792 nM). mdpi.com

The benzoxazolone scaffold, which can be considered a bioisostere of the indanone system, has also been a foundation for developing AChE inhibitors. A series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indanone and Related Derivatives

| Compound/Derivative Class | AChE IC50/Ki Value | Key Findings |

| 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-dione (34 ) | IC50 = 0.048 µM | Excellent AChE inhibition. researchgate.net |

| 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-dione (38 ) | IC50 = 0.036 µM | Excellent AChE inhibition. researchgate.net |

| 2-Aminoindan β-lactam derivatives | Ki = 0.25 ± 0.019–1.13 ± 0.472 nM | Very effective AChE inhibition, more potent than Tacrine. mdpi.com |

| Triazole-quinoline inden-1-one derivatives | Not specified | Synthesized as selective dual binding site AChE inhibitors. mdpi.com |

| N-substituted-5-chloro-2(3H)-benzoxazolone derivatives | Not specified | Evaluated for cholinesterase inhibitory activity. researchgate.net |

Neuroprotective and Central Nervous System (CNS) Activities

Alpha-Synuclein (B15492655) (α-syn) Aggregate Binding for Neurodegenerative Diseases

The aggregation of alpha-synuclein (α-syn) is a central pathological hallmark of neurodegenerative disorders like Parkinson's disease (PD), Lewy body dementia, and multiple system atrophy. nih.govmdpi.com Consequently, molecules that can bind to these aggregates are valuable as imaging agents for diagnosis and as potential therapeutic agents to inhibit aggregation. Derivatives of 1-indanone (B140024) have emerged as promising scaffolds for ligands that target α-syn aggregates. researchgate.net

Research has focused on designing ligands that can selectively bind to α-syn fibrils over other protein aggregates, such as amyloid-β (Aβ) and tau fibrils. researchgate.net One such derivative, referred to as α-Synuclein aggregate binder 1, has demonstrated specificity for α-syn aggregates and the ability to inhibit their formation. medchemexpress.com This compound can be utilized as a fluorescent probe for optical imaging. medchemexpress.com

Studies have shown that certain 1-indanone derivatives can avidly label various forms of α-syn pathology in brain tissue from PD patients. researchgate.net For instance, compounds 8 and 32 (structures not specified in the provided context) have been identified as lead candidates, binding to α-syn fibrils with high affinity (Kd values of 9.0 nM and 18.8 nM, respectively) and demonstrating over 10-fold selectivity for α-syn fibrils compared to Aβ and tau fibrils. researchgate.net In silico molecular docking and molecular dynamics simulations have been employed to understand the binding interactions and guide the design of analogs with improved properties for in vivo imaging. upenn.edu The preferential binding of pathogenic α-syn aggregates to mitochondria suggests a potential mechanism of cellular dysfunction in synucleinopathies. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. frontiersin.org They exist in two isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences and inhibitor sensitivities. frontiersin.orgmdpi.com MAO inhibitors are utilized in the management of neurological conditions such as Parkinson's disease and depression. mdpi.comnih.gov

Derivatives of the 1-aminoindan (B1206342) scaffold, which is structurally related to this compound, have been investigated as MAO inhibitors. For example, rasagiline, an irreversible MAO-B inhibitor, has a 1-aminoindan core structure. nih.gov The inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain. nih.gov

Research has explored various chemical structures for MAO inhibitory activity. For instance, β-carboline derivatives have been identified as potent and reversible MAO-A inhibitors. nih.gov Some quinolone derivatives have shown greater activity against MAO-B than MAO-A. mdpi.com The development of MAO inhibitors can also impact inflammatory responses, as these enzymes are involved in processes that can lead to oxidative stress. frontiersin.org

Other Pharmacological Activities (e.g., Analgesic, Antimalarial, Antiplatelet, Immunomodulatory)

Derivatives based on the indanone scaffold have been explored for a range of other pharmacological activities.

Analgesic and Anti-inflammatory Activity: Several indanone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. researchgate.net Modifications to the indanone structure have shown a positive effect on anti-inflammatory activity, with some compounds demonstrating efficacy comparable to the standard drug indomethacin. researchgate.net Specifically, aryl pyrazole-indanone hybrids have been synthesized and assessed for their anticancer and antimicrobial properties. researchgate.net

Antimicrobial Activity: Indanone derivatives have also shown potential as antimicrobial agents. researchgate.netresearchgate.net Certain synthesized compounds exhibited moderate to excellent antifungal activities, with some being superior to the reference drug fluconazole. researchgate.net The lipophilicity of substituents on the indane ring appears to enhance biological activity. researchgate.net

Anticancer Activity: The indeno[1,2-c]pyrazole scaffold, derived from indanone, has been investigated for its potential as an anticancer agent, specifically as an EGFR TK inhibitor for non-small cell lung cancer (NSCLC) therapy. nih.gov Some of these derivatives have shown more potent cytotoxic effects on A549 human lung adenocarcinoma cells than the established drug erlotinib. nih.gov Additionally, spiroindolinone-pyrazole derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Antimalarial and Antiplatelet Activity: While the provided text mentions these activities in the section heading, specific research findings on the antimalarial and antiplatelet activities of this compound derivatives are not detailed in the search results.

Immunomodulatory Activity: MAO inhibitors, which can be derived from indanone-related structures, have been shown to modulate the immune system by reducing pro-inflammatory cytokines. frontiersin.org Furthermore, certain indole-2-one derivatives have demonstrated anti-inflammatory activity by inhibiting the release of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in macrophages, with one compound showing significant protection in a mouse model of sepsis. dovepress.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Influence of Halogen Substituents on Biological Potency

The nature and position of halogen substituents on the indanone core and its derivatives can significantly impact their biological activity.

In a series of indeno[1,2-c]pyrazoles designed as anti-NSCLC agents, the presence of a halogen at the para-position of a phenyl ring was investigated. Among fluorine, chlorine, and bromine, the p-bromo substituent was found to significantly enhance both anti-NSCLC activity and EGFR TK inhibitory potency. nih.gov

The influence of halogen atoms on antimicrobial activity has also been noted. In one study, derivatives with an iodine atom on the aromatic ring displayed better antimicrobial activity than the parent compound against certain bacteria. mdpi.com Another study investigating cobalt bis(dicarbollide) derivatives found that increasing the atomic mass of the halogen substituent (from fluorine to iodine) improved the biological activity, with the iodo-substituted derivative showing the most selective antibacterial action. rsc.org

In the context of chymase inhibitors, halogen substituents on a phenyl group of the R1 substituent maintained potency. nih.gov Furthermore, chloro-substituents at the 2- and 3-positions of a benzylic R3-group conferred high inhibitory activity. nih.gov

The following table summarizes the effect of halogen substituents on the biological activity of indanone derivatives based on available data:

| Compound Series | Halogen Substituent | Position | Effect on Biological Activity | Reference |

| Indeno[1,2-c]pyrazoles | Bromine | para-phenyl | Enhanced anti-NSCLC and EGFR TK inhibitory activity | nih.gov |

| Eurotiumide A Derivatives | Iodine | Aromatic ring | Improved antimicrobial activity | mdpi.com |

| Cobalt Bis(dicarbollide) | Iodine | Core | Most selective antibacterial outcome | rsc.org |

| Chymase Inhibitors | Chlorine | 2- and 3-positions of benzylic R3 | High inhibitory activity | nih.gov |

Impact of Side Chain Modifications and Annulations on Activity

Modifications to side chains and the annulation (fusion) of heterocyclic rings to the indanone framework are key strategies for optimizing pharmacological activity.

In the development of chymase inhibitors, the introduction of a 5-membered heterocycle as the R1 substituent, particularly an imidazolinone, led to a significant increase in potency. nih.gov Further annulation of heterocycles onto the phenyl group was also explored. nih.gov For the R3 substituent, small lipophilic groups like methyl, trifluoromethyl, or chloro on a benzyl (B1604629) ring resulted in high inhibitory activity. nih.gov Conversely, placing C-methyl substituents on the imidazolinone moiety itself reduced binding ability. nih.gov

For a series of 11-oxo-11H-indeno[1,2-b]quinolines, the position of a carboxamide-linked cationic side chain on the chromophore was critical for cytotoxicity. researchgate.net Placing the side chain at the 4- or 6-position resulted in effective cytotoxins, while positioning it at the 8- or 10-position drastically reduced efficacy. researchgate.net

In the case of eurotiumide A derivatives, hydrogenation of a side chain to an isopentyl group resulted in the most potent antimicrobial agent against several bacterial strains. mdpi.com

The table below illustrates the impact of side chain modifications and annulations on the activity of indanone analogues:

| Compound Series | Modification/Annulation | Effect on Biological Activity | Reference |

| Chymase Inhibitors | Imidazolinone as R1 substituent | Increased potency | nih.gov |

| Chymase Inhibitors | Small lipophilic groups on benzylic R3 | High inhibitory activity | nih.gov |

| 11-Oxo-11H-indeno[1,2-b]quinolines | Carboxamide side chain at position 4 or 6 | Effective cytotoxicity | researchgate.net |

| 11-Oxo-11H-indeno[1,2-b]quinolines | Carboxamide side chain at position 8 or 10 | Reduced efficacy | researchgate.net |

| Eurotiumide A Derivatives | Hydrogenation of side chain to isopentyl | Most potent antimicrobial agent | mdpi.com |

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interactions between a ligand and its target receptor at the atomic level.

In the study of indanone derivatives and their analogues, molecular docking has been instrumental in elucidating binding modes and rationalizing structure-activity relationships. For instance, docking studies of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were performed to determine the binding profiles of the most potent compounds with human carbonic anhydrase (hCA) I, hCA II, and acetylcholinesterase (AChE). researchgate.net Similarly, for a series of N-phenylacetamide derivatives, docking studies were carried out for the most active compound against cholinesterases. researchgate.net

Molecular docking of indanone derivatives with anti-inflammatory and analgesic activities helped to understand their mechanism of action. researchgate.net In the development of androgen receptor (AR) antagonists, docking studies suggested that a potent arylpiperazine derivative primarily bound to the AR ligand-binding pocket through hydrophobic interactions. nih.gov

For α-synuclein aggregate binders, in silico molecular docking and molecular dynamics simulations were shown to correlate with experimentally determined Ki values from in vitro binding studies, aiding in the identification of promising radioligands. upenn.edu The crystal structure of a lead compound bound to the ligand-binding domain of human PPARγ provided crucial insights into the binding mode and guided the optimization of PPARγ activity in a series of imidazo[4,5-b]pyridines. acs.org

Docking studies have also been applied to:

Indenyl-thiazole and indenyl-formazan derivatives to investigate their fit with the active sites of gastric and colon cancer-related proteins. plos.org

Aryl pyrazole-indanone hybrids to understand their interactions with biological targets. researchgate.net

Spiroindolinone-pyrazole derivatives to investigate their interaction, orientation, and conformation within the active site of AChE. nih.gov

These computational approaches provide a valuable framework for the rational design and optimization of this compound derivatives as pharmacologically active agents.

Ligand-Protein Interactions and Binding Affinity Predictions

The therapeutic efficacy of drug candidates is fundamentally linked to their binding affinity for target proteins. For derivatives of this compound, molecular docking studies have been instrumental in predicting these affinities and elucidating the nature of the interactions. These computational analyses provide critical insights into how modifications to the core structure can enhance potency and selectivity.

One area of significant investigation has been the development of these derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. For instance, a series of (E)-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and evaluated. mdpi.com Among these, the 5-chloro-6-methoxy substituted derivative, compound 3c , demonstrated notable inhibitory activity. mdpi.com

Molecular docking simulations are used to predict the binding energy, which correlates with the binding affinity of the ligand for the protein's active site. Lower binding energies typically suggest a more stable and potent ligand-protein complex. While specific binding energy values for a broad range of this compound derivatives are dispersed across various studies, the focus remains on how structural modifications influence these predicted affinities.

In a broader context of indanone derivatives designed as multifunctional agents for Alzheimer's disease, researchers have performed extensive molecular docking studies against targets like AChE and monoamine oxidase B (MAO-B). nih.gov These studies reveal that the indanone core, coupled with various substituted side chains, can effectively occupy the active sites of these enzymes. nih.gov The binding affinities are influenced by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking interactions. nih.govresearchgate.net

The following table summarizes predicted binding affinities for a representative 5-chloro-indenone derivative against human acetylcholinesterase (hAChE).

| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 3c | hAChE | -11.0 |

| Data sourced from molecular docking studies. mdpi.com |

Identification of Key Residues and Binding Modes

Understanding the specific amino acid residues that interact with a ligand is crucial for structure-based drug design. For derivatives of this compound, docking studies have successfully identified these key interactions within the active sites of their target enzymes.

In the case of the acetylcholinesterase inhibitor 3c , the molecule adopts a specific orientation within the enzyme's active site gorge. mdpi.com The binding is stabilized by a network of interactions with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The indanone moiety, which includes the 5-chloro substituent, plays a critical role in these interactions.

The predicted binding mode for compound 3c reveals several key interactions:

π-π Stacking: The quinoline (B57606) ring of the substituent engages in π-π stacking interactions with the indole ring of Tryptophan (Trp86) in the CAS. mdpi.com

Hydrogen Bonding: The carbonyl group of the indanone core is predicted to form a hydrogen bond with the hydroxyl group of Tyrosine (Tyr124) in the PAS. mdpi.com

Hydrophobic Interactions: The chloro-substituted indanone ring is positioned within a hydrophobic pocket, interacting with residues such as Tyrosine (Tyr337) and Phenylalanine (Phe338). mdpi.com The chlorine atom itself can enhance these interactions through favorable hydrophobic and halogen bonding contacts.

These interactions are summarized in the table below.

| Compound ID | Target Protein | Interacting Residues | Interaction Type |

| 3c | hAChE | Trp86 | π-π Stacking |

| 3c | hAChE | Tyr124 | Hydrogen Bond |

| 3c | hAChE | Tyr337, Phe338 | Hydrophobic |

| Data from molecular docking simulations. mdpi.com |

Studies on related indanone derivatives targeting enzymes like MAO-B also highlight the importance of the indanone ring in anchoring the molecule within the active site. nih.gov In these cases, the indanone ring and its substituents form crucial interactions with amino acids that define the substrate-binding cavity. nih.gov The specific substitution pattern on the indanone ring, including the presence of a chloro group, modulates the precise binding mode and affinity. nih.gov

Biotransformation Studies of Indanone Scaffolds

Microbial and Enzymatic Transformations of Indanones

The transformation of indanones using whole microbial cells or isolated enzymes offers a powerful toolkit for generating structurally diverse molecules. These biological catalysts can perform reactions with high specificity under mild conditions, often achieving transformations that are challenging with conventional chemical methods. mdpi.comnih.gov

Microorganisms, particularly bacteria and fungi, have been extensively used for the structural modification of various organic compounds. researchgate.net For instance, the fungus Pyricularia zingiberi has been shown to transform the related compound indene (B144670) into several oxidized products, including (+)-(S)-2-hydroxy-1-indanone. tandfonline.comoup.com Bacterial systems are also highly effective. Strains of Pseudomonas sp. that express specific oxygenase enzymes are capable of hydroxylating the 2-indanone (B58226) ring system. nih.govresearchgate.net

Enzymatic transformations utilize purified enzymes to achieve even greater precision. Key enzymes in indanone biotransformation include oxygenases, such as naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO), which introduce hydroxyl groups onto the indanone skeleton. nih.govresearchgate.net Baeyer-Villiger monooxygenases (BVMOs) are another important class, catalyzing the oxidation of the ketone group to form lactones (cyclic esters). thieme-connect.dethieme-connect.de These enzymatic processes are central to creating chiral molecules essential for pharmaceutical development.

Stereoselective Biocatalytic Reduction of Indanones

The stereoselective reduction of the ketone group in indanones to produce chiral alcohols is a highly valuable transformation. These chiral indanols are important building blocks for the synthesis of pharmaceuticals and other bioactive molecules. While much research has focused on 1-indanone (B140024), the principles apply to the 2-indanone scaffold as well.

Biocatalytic reduction is often superior to chemical methods due to its high enantioselectivity, yielding one specific stereoisomer. For example, the biocatalyst Daucus carota (wild carrot) has been used in the enantioselective reduction of a 2-indanone derivative, 1,2-indanedion-1-oxime, to produce the corresponding chiral alcohol. mdpi.com This highlights the potential of plant-based biocatalysts in stereoselective synthesis.

Enzymes such as transaminases (TAs) and imine reductases (IREDs) are also employed, often in multi-enzyme cascade reactions, to produce chiral amino-indanols. uni-greifswald.dersc.orgresearchgate.net For instance, (1S, 2R)-1-amino-2-indanol, a crucial precursor for the HIV protease inhibitor Indinavir, can be synthesized using enzymatic strategies that control the stereochemistry at both chiral centers. mdpi.com These methods showcase the power of biocatalysis to create complex, optically pure molecules from prochiral indanone starting materials.

Oxidative Biotransformations by Fungi and Bacteria

Fungi and bacteria are adept at performing oxidative reactions on indanone scaffolds, primarily through hydroxylation and Baeyer-Villiger oxidation. These reactions introduce new functional groups and can alter the compound's biological activity.

Bacterial dioxygenases, such as Naphthalene Dioxygenase (NDO) and Toluene Dioxygenase (TDO), are particularly effective at hydroxylating the indanone ring. nih.govresearchgate.net Studies using Pseudomonas sp. strain 9816/11 (expressing NDO) and P. putida F39/D (expressing TDO) have demonstrated the regiospecific and stereoselective hydroxylation of 2-indanone. nih.govresearchgate.netasm.org These bacteria convert 2-indanone into hydroxy-1-indanones, with the specific product and its stereochemistry depending on the enzyme used. nih.govresearchgate.net For example, purified TDO converts 2-indanone into (S)-2-hydroxy-1-indanone with a high enantiomeric excess of 90%. nih.govresearchgate.net

The table below summarizes the oxidative biotransformation of 2-indanone by different bacterial dioxygenases.

| Microorganism/Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

| Pseudomonas sp. 9816/11 (NDO) | 2-Indanone | 2-Hydroxy-1-indanone | Racemic | researchgate.net |

| P. putida F39/D (TDO) | 2-Indanone | (S)-2-Hydroxy-1-indanone | 76% | researchgate.net |

| Purified NDO | 2-Indanone | (S)-2-Hydroxy-1-indanone | 76% | researchgate.net |

| Purified TDO | 2-Indanone | (S)-2-Hydroxy-1-indanone | 90% | researchgate.net |

Another significant oxidative pathway is the Baeyer-Villiger oxidation, which converts ketones into esters or lactones. thieme-connect.denumberanalytics.comorganicchemistrytutor.com This reaction can be catalyzed by Baeyer-Villiger Monooxygenases (BVMOs). A mutant of the phenylacetone (B166967) monooxygenase (PAMO) from the bacterium Thermobifida fusca has been shown to catalyze the oxidation of 1H-inden-2(3H)-one, demonstrating that these enzymes can effectively recognize and transform the 2-indanone scaffold. thieme-connect.dethieme-connect.de

Applications in Drug Metabolism and Chiral Synthesis

The study of indanone biotransformation has significant practical applications, particularly in understanding drug metabolism and in the synthesis of chiral molecules for the pharmaceutical industry.

The oxidative reactions catalyzed by microbial enzymes, such as hydroxylation by dioxygenases, mimic the Phase I metabolic pathways that occur in the human body, which are primarily mediated by cytochrome P450 enzymes. nih.govresearchgate.net By studying how microorganisms transform indanone-containing compounds, researchers can predict potential human metabolites of new drug candidates that feature this scaffold. rsc.orgnih.govacs.org This knowledge is critical for assessing the safety and efficacy of new therapeutic agents.

Furthermore, biocatalysis provides a direct route to valuable chiral building blocks. The enantiomerically pure hydroxyindanones and indanols produced through microbial or enzymatic reduction and oxidation are highly sought-after intermediates in asymmetric synthesis. nih.govresearchgate.netmdpi.com For example, chiral 1-amino-2-indanol (B1258337) is a key component in widely used ligands for asymmetric catalysis and is the core structure of the antiviral drug Indinavir. mdpi.com The ability to produce these specific stereoisomers using biocatalytic methods avoids the need for complex and often inefficient chemical resolutions, making the synthesis of these important molecules more sustainable and cost-effective. mdpi.comuni-greifswald.de

Future Perspectives and Research Directions for 5 Chloro 1h Inden 2 3h One

Development of Novel Synthetic Methodologies

The classical synthesis of indanones, often involving intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acyl chlorides, is effective but frequently hampered by harsh reaction conditions and environmental concerns. mdpi.com Future research is geared towards developing more efficient, scalable, and environmentally benign synthetic routes.

One promising direction is the refinement of one-pot syntheses. For instance, an efficient one-pot process for preparing 1-indanones from benzoic acids has been described, involving the in-situ formation of acyl chlorides followed by reaction with ethylene (B1197577) and intramolecular Friedel-Crafts alkylation. beilstein-journals.org Adapting such methodologies for the synthesis of 5-Chloro-1H-inden-2(3H)-one could streamline production and reduce waste.

Another area of development is the use of novel catalytic systems. Research has shown that superacid-catalyzed intramolecular Friedel-Crafts acylation can be a powerful tool. mdpi.com For example, trifluoromethanesulfonic acid (TFSA) has been used for the quantitative synthesis of 1-indanone (B140024) from an ester precursor. beilstein-journals.org Exploring a wider range of solid acid catalysts and Lewis acids could lead to higher yields and selectivity, minimizing the formation of isomers like 7-chloro-2-indone, which can be a challenge in traditional cyclization methods. socialresearchfoundation.com

Furthermore, multicomponent reactions (MCRs) represent a highly efficient strategy for generating molecular diversity. researchgate.net Designing MCRs that incorporate the 5-chloro-indenone scaffold could rapidly generate libraries of novel derivatives for biological screening. This approach, combined with diastereoselective synthesis techniques, could yield structurally complex molecules with high precision. researchgate.net

| Synthetic Method | Key Features | Potential Advantages for this compound |

| One-Pot Synthesis from Benzoic Acids | Combines multiple steps (acyl chloride formation, Friedel-Crafts alkylation) into a single procedure. beilstein-journals.org | Increased efficiency, reduced waste, and lower operational costs. |

| Superacid Catalysis (e.g., TFSA) | Utilizes strong acids to promote efficient cyclization under potentially milder conditions than traditional methods. mdpi.combeilstein-journals.org | High yields, improved reaction rates, and potentially better regioselectivity. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single reaction vessel to form a complex product. researchgate.net | Rapid generation of diverse derivatives, high atom economy, and simplified purification. |

| Heterogeneous Catalysis | Employs solid acid catalysts that can be easily separated from the reaction mixture. socialresearchfoundation.com | Simplified workup, catalyst reusability, and alignment with green chemistry principles. |

Exploration of New Biological Targets and Therapeutic Applications

The indanone core is a "privileged scaffold" in drug discovery, and derivatives of 5-chloro-indenone are being investigated for a wide array of therapeutic applications. Future research will likely expand this scope, moving from preliminary studies to in-depth mechanistic investigations and preclinical trials.

Currently, derivatives are being explored for their potential as:

Anticancer Agents: The 5-chloro-1-indanone (B154136) structure is a starting point for synthesizing diarylsulfonylureas with potential activity against solid tumors. chemicalbook.com Furthermore, derivatives have been synthesized as sigma-2 ligands, a target implicated in the biology of cancer cells. nih.gov Future work could focus on identifying the specific signaling pathways modulated by these compounds, such as those involving PLK1 or other kinases, which are critical in cell division. tandfonline.com

Neuroprotective Agents: Given the neuroprotective effects observed in some indene-based compounds, there is significant potential for developing treatments for neurodegenerative conditions like Alzheimer's or Parkinson's disease. The exploration of derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) also opens avenues in antiviral research. researchgate.net

Antimicrobial Agents: The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Indanone derivatives have shown promise in this area, and future research could involve screening libraries of this compound derivatives against a broad spectrum of pathogenic bacteria and fungi. researchgate.net

Enzyme Inhibitors: Indanone derivatives have been designed as inhibitors for various enzymes. For example, some analogs act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a mechanism used in fungicides. acs.org This inhibitory potential could be harnessed for other enzymatic targets relevant to human disease, such as acetylcholinesterase (AChE) in the context of Alzheimer's disease. researchgate.net

A key future direction will be target deconvolution—identifying the specific proteins or biological pathways with which new active derivatives interact. This is crucial for understanding their mechanism of action and for optimizing their therapeutic effects. smolecule.comresearchgate.net

Advanced Computational Design and Optimization of Derivatives

Computational chemistry and in-silico screening are becoming indispensable tools in modern drug discovery. For this compound, these methods will accelerate the design and optimization of new, potent, and selective derivatives.

Future research will heavily rely on:

Molecular Docking: This technique predicts the binding orientation of a small molecule to its protein target. As demonstrated with indanone derivatives targeting bacterial enzymes, docking can elucidate key interactions and guide the design of more potent compounds. researchgate.net This approach can be used to virtually screen large libraries of potential derivatives against targets like the α-synuclein fibrils implicated in Parkinson's disease or various cancer-related kinases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Studies on indole-2-one derivatives have successfully used QSAR to identify that high molecular polarizability and low water/lipid partition coefficients are beneficial for anti-inflammatory activity. dovepress.com Similar models can be built for 5-chloro-indenone derivatives to predict their efficacy and prioritize synthesis.